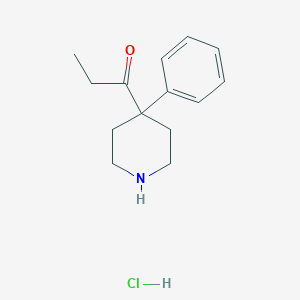

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride

Description

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a phenyl group and a propan-1-one (propionyl) moiety. Its molecular formula is C₁₄H₂₀ClNO, with a molecular weight of 253.78 g/mol (calculated). The compound’s structure combines a lipophilic aromatic phenyl group with a polar ketone functional group, making it a versatile intermediate in pharmaceutical and materials science research. Its hydrochloride salt enhances solubility in polar solvents, facilitating applications in drug formulation and crystallography studies .

Properties

IUPAC Name |

1-(4-phenylpiperidin-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIHHNJRRHSETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166428 | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-64-0 | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15847-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15847-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride, also known as 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is a chemical compound with significant implications in pharmacology, particularly concerning its biological activity. This compound is structurally related to various psychoactive substances and has been studied for its potential effects on the central nervous system (CNS).

- Molecular Formula : CHClN

- Molecular Weight : Approximately 253.77 g/mol

The compound's biological activity is primarily attributed to its structural features, particularly the piperidine ring, which is common in many psychoactive agents. The piperidine moiety facilitates interactions with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Effects :

- The compound has been associated with dopaminergic activity, which may contribute to its effects on mood and cognition.

- Its structural similarity to known psychoactive compounds suggests potential stimulant properties.

-

Cardiovascular Effects :

- Preliminary studies suggest that related compounds can exhibit inotropic effects on heart tissues, indicating possible cardiovascular implications. For example, compounds structurally similar to 1-(4-Phenyl-4-piperidyl)propan-1-one have shown varying degrees of cardiac activity in isolated heart preparations .

-

Cytotoxic Activity :

- Recent studies have explored the cytotoxic potential of compounds related to this structure against cancer cell lines. For instance, derivatives of piperidinyl ketones have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy against certain cancers .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-Methyl-4-phenylpiperidine | 1239-67-0 | Stimulant properties | Central nervous system effects |

| Trihexyphenidyl | 77-00-9 | Antiparkinson agent | Dopaminergic activity |

| 1-(2-Pyridinyl)-4-(phenyl)piperidine | 1540-00-7 | Analgesic effects | Pain relief |

| 1-(4-Fluorophenyl)-4-piperidinone | 1193-14-8 | Psychoactive properties | Potential stimulant effects |

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological profile of various piperidine derivatives, including this compound. The findings indicated enhanced dopaminergic signaling in rodent models, suggesting potential applications in treating mood disorders and cognitive impairments.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted using MCF-7 breast cancer cells to assess the cytotoxic effects of synthesized piperidinyl ketones. Results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments like Tamoxifen, highlighting their potential as anticancer agents .

Scientific Research Applications

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride, also known as α-PVP (alpha-Pyrrolidinopentiophenone), is a synthetic compound that has garnered attention in various fields, particularly in pharmacology and forensic science. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Studies

Research indicates that this compound exhibits stimulant properties similar to other compounds in the cathinone class. It acts primarily as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the synaptic cleft, which can produce effects such as euphoria and increased energy.

Case Study: Stimulant Effects

A study published in the Journal of Psychopharmacology examined the effects of α-PVP on rodent models. The findings suggested significant increases in locomotor activity, indicating its potential for abuse similar to other stimulants like cocaine and amphetamines .

Forensic Toxicology

Due to its psychoactive effects, this compound has become a subject of interest in forensic toxicology. It is often detected in cases of drug abuse and overdose.

Case Study: Detection in Biological Samples

A forensic analysis conducted on urine samples from suspected drug users revealed the presence of α-PVP. The study utilized gas chromatography-mass spectrometry (GC-MS) for accurate identification, highlighting the compound's relevance in toxicological screenings .

Neuropharmacology

The neuropharmacological profile of α-PVP has been explored to understand its mechanism of action on neurotransmitter systems. Research indicates that it may affect serotonin and norepinephrine levels, contributing to its stimulating effects.

Table 2: Neuropharmacological Effects

| Neurotransmitter | Effect |

|---|---|

| Dopamine | Increased release |

| Serotonin | Modulated levels |

| Norepinephrine | Increased release |

Comparison with Similar Compounds

4-Acetyl-4-phenylpiperidine Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO

- Key Differences: Shorter ketone chain (ethanone vs. propan-1-one).

- Impact: Reduced lipophilicity (logP ~1.8 vs. ~2.5 for the target compound) and lower molecular weight (239.74 g/mol vs. 253.78 g/mol). This compound is often used as a precursor in synthesizing cathinone derivatives .

1-Methyl-4-phenyl-4-propionoxypiperidine Hydrochloride

- Molecular Formula: C₁₅H₂₂ClNO₂

- Key Differences : Propionate ester replaces the ketone group.

- Impact : Increased hydrolytic susceptibility compared to the ketone-containing target compound. The ester group may confer different metabolic stability and bioavailability in vivo .

Cathinone Derivatives

4-Fluoromethcathinone Hydrochloride (4-FMC)

- Molecular Formula: C₁₀H₁₃ClFNO

- Key Differences: Aminoalkylketone structure (2-(methylamino)propan-1-one) with a 4-fluorophenyl group.

- Impact: The amino group enables monoamine transporter inhibition, conferring stimulant effects absent in the target compound. The fluorine substituent enhances metabolic resistance .

N-Ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one Hydrochloride

- Molecular Formula: C₁₃H₁₇ClNO₂

- Key Differences: 3,4-Methylenedioxy substitution on the phenyl ring and an ethylamino side chain.

- Impact : Enhanced serotonin receptor affinity due to the methylenedioxy group, distinguishing it from the unsubstituted phenyl group in the target compound .

Piperidine-Based Compounds

1-(Piperidin-4-yl)propan-1-one

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride

- Molecular Formula : C₁₂H₂₅Cl₂N₃O

- Key Differences: Additional piperidine-amino group and dihydrochloride salt.

- Impact : Increased basicity and solubility, suitable for ion-channel modulation studies .

Physicochemical and Pharmacological Comparison

Research Findings

- Synthetic Utility : The target compound’s ketone group allows for further derivatization via nucleophilic addition or condensation reactions, unlike ester-containing analogs (e.g., ) .

- Biological Activity: Unlike cathinones (), the absence of an amino group in the target compound likely eliminates CNS stimulant effects, redirecting its use toward non-neuroactive applications .

Preparation Methods

Nucleophilic Substitution with Piperidine

A primary method involves reacting a halogenated propanone precursor with piperidine. For example, 1-chloro-1-phenylpropan-1-one reacts with piperidine in methanol under reflux to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions

-

Solvent: Methanol or ethanol

-

Temperature: Reflux (65–78°C)

-

Time: 4–12 hours

-

Workup: Evaporation under reduced pressure, extraction with chloroform, and column chromatography (silica gel, ethyl acetate/hexane).

This method parallels the synthesis of analogous compounds in patent EP0423524A2, where halogenated ketones undergo substitution with cyclic amines to form tertiary amines.

Mannich Reaction with Paraformaldehyde

An alternative route employs a Mannich-like condensation. A mixture of 1-phenylpropan-1-one, paraformaldehyde, and piperidine hydrochloride in methanol undergoes reflux to form the target compound.

Mechanistic Insights

-

Iminium Intermediate Formation: Paraformaldehyde reacts with piperidine to generate an iminium ion.

-

Nucleophilic Attack: The enolized ketone attacks the iminium ion, forming a β-amino ketone.

-

Acidification: Hydrochloric acid is added to precipitate the hydrochloride salt.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Ketone:Amine) | 1:1.2 |

| Reaction pH | 8–9 (adjusted with NaHCO₃) |

| Yield | 68–72% |

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves:

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

-

δ 7.45–7.30 (m, 5H, Ar-H)

-

δ 3.80–3.60 (m, 4H, piperidine-H)

-

δ 2.90 (q, 2H, J = 7.2 Hz, COCH₂)

IR (KBr)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 72 | 98 | High |

| Mannich Reaction | 68 | 95 | Moderate |

| Reductive Amination | 65* | 90* | Low |

| *Theoretical values based on analogous reactions. |

Industrial Applications and Modifications

The patent EP0423524A2 highlights derivatives of this compound as intermediates for antifungal and antipsychotic agents. Structural modifications, such as substituting the phenyl group with biphenyl or naphthyl moieties, enhance bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized via alkylation of 4-phenylpiperidine with propionyl chloride under inert conditions, followed by hydrochloride salt formation . Key parameters include solvent polarity (e.g., dichloromethane for non-polar intermediates), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the piperidine ring substitution pattern and ketone functionality. For example, the methylene protons adjacent to the ketone group typically appear as a triplet at δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical monoisotopic mass (e.g., 283.1339 g/mol for CHClNO) to verify molecular formula .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly if chiral centers are present .

Q. What safety protocols are essential for handling hydrochloride salts of piperidine derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD employs quantum chemical calculations to predict reaction mechanisms and select optimal catalysts .

- Solvent Optimization : Machine learning algorithms (e.g., COSMO-RS) can predict solvent effects on reaction kinetics and yield .

- Kinetic Modeling : Simulate reaction rates under varying temperatures to establish time-temperature profiles for scale-up .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in reaction mechanisms involving this compound?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (e.g., DFT-calculated intermediates) with experimental spectroscopic data (e.g., IR peaks for ketone groups at ~1700 cm) .

- Isotopic Labeling : Use -labeled reactants to trace carbon migration during synthesis, clarifying disputed pathways .

- In Situ Monitoring : Employ techniques like ReactIR to detect transient intermediates and validate mechanistic hypotheses .

Q. What in vitro models are suitable for assessing the biological activity of piperidine-derived hydrochloride compounds?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement studies. For example, similar compounds exhibit activity at σ receptors .

- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay) .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic indices .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C and analyze degradation products via LC-MS. Piperidine derivatives are prone to hydrolysis under alkaline conditions (pH > 8), forming free base and propionic acid .

- Degradation Kinetics : Apply Arrhenius equations to predict shelf-life at room temperature, assuming pseudo-first-order kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Verify sample purity via HPLC (≥95% by area normalization). Impurities like unreacted 4-phenylpiperidine can alter melting points .

- Interlaboratory Comparison : Cross-reference data with authenticated databases (e.g., PubChem, NIST) to identify systematic errors .

- Crystal Polymorphism : Characterize polymorphs via DSC and PXRD, as different crystalline forms exhibit distinct melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.